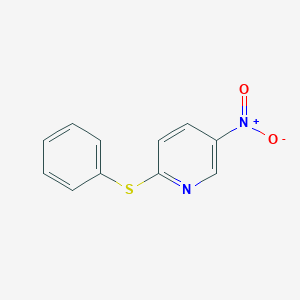

5-Nitro-2-phenylsulfanylpyridine

Vue d'ensemble

Description

5-Nitro-2-phenylsulfanylpyridine is a chemical compound with the molecular formula C11H8N2O2S . It has an average mass of 232.258 Da and a monoisotopic mass of 232.030655 Da .

Synthesis Analysis

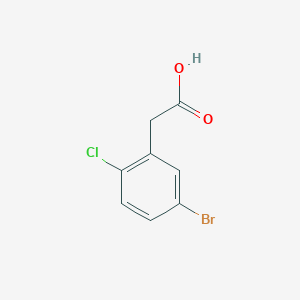

The synthesis of 5-Nitro-2-phenylsulfanylpyridine can be achieved from 2-Chloro-5-nitropyridine and Thiophenol . More details about the synthesis process can be found in the relevant papers .

Molecular Structure Analysis

The molecular structure of 5-Nitro-2-phenylsulfanylpyridine consists of 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . Further analysis of the molecular structure can be found in the relevant papers .

Chemical Reactions Analysis

Nitro compounds, such as 5-Nitro-2-phenylsulfanylpyridine, can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . More details about the chemical reactions can be found in the relevant papers .

Physical And Chemical Properties Analysis

5-Nitro-2-phenylsulfanylpyridine has physical and chemical properties typical of nitro compounds. The nitro group, -NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . More details about the physical and chemical properties can be found in the relevant papers .

Applications De Recherche Scientifique

Proteomics Research

5-Nitro-2-phenylsulfanylpyridine: is utilized in proteomics research as a biochemical tool . Its nitro group can participate in selective labeling and modification of proteins, aiding in the identification and quantification of proteins in complex biological samples.

Organic Synthesis

This compound serves as a building block in organic synthesis. It’s involved in the formation of various piperidine derivatives, which are crucial in synthesizing pharmaceuticals . The nitro group in the compound can act as an electron-withdrawing group, facilitating nucleophilic substitution reactions.

Pharmacological Applications

In pharmacology, 5-Nitro-2-phenylsulfanylpyridine is a precursor for synthesizing compounds with potential therapeutic effects. It’s used to create derivatives that may exhibit activity as anti-inflammatory or anticancer agents .

Material Science

The compound finds applications in material science, particularly in the development of novel materials with specific electronic or photonic properties. Its molecular structure can be incorporated into larger organic frameworks, contributing to the materials’ stability and functionality .

Analytical Chemistry

5-Nitro-2-phenylsulfanylpyridine: is employed as a standard or reagent in analytical chemistry to calibrate instruments or develop new analytical methods. Its distinct spectroscopic signature helps in the accurate detection and quantification of substances .

Environmental Science

In environmental science, derivatives of 5-Nitro-2-phenylsulfanylpyridine are studied for their environmental persistence and potential as pollutants. Research is focused on understanding their behavior in ecosystems and developing methods for their degradation or removal .

Propriétés

IUPAC Name |

5-nitro-2-phenylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2S/c14-13(15)9-6-7-11(12-8-9)16-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMDLSOFHNYXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351411 | |

| Record name | 5-nitro-2-phenylsulfanylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-phenylsulfanylpyridine | |

CAS RN |

4262-10-6 | |

| Record name | 5-nitro-2-phenylsulfanylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

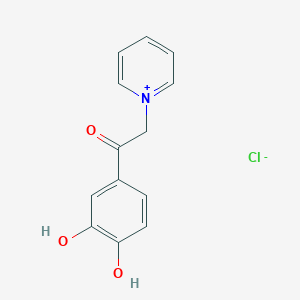

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B183339.png)

![N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide](/img/structure/B183345.png)

![3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B183346.png)